molecular formula C11H11B B1352726 1-(Cyclopenten-1-yl)-2-bromobenzene CAS No. 171512-95-1

1-(Cyclopenten-1-yl)-2-bromobenzene

Cat. No.: B1352726
CAS No.: 171512-95-1
M. Wt: 223.11 g/mol
InChI Key: MDVIFZVIOKGMFE-UHFFFAOYSA-N
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Description

1-(Cyclopenten-1-yl)-2-bromobenzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a cyclopentene group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopenten-1-yl)-2-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(cyclopenten-1-yl)benzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopenten-1-yl)-2-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The cyclopentene ring can be oxidized to form cyclopentanone derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 1-(cyclopenten-1-yl)-2-hydroxybenzene, 1-(cyclopenten-1-yl)-2-aminobenzene, and 1-(cyclopenten-1-yl)-2-alkoxybenzene.

    Oxidation Reactions: Products include cyclopentanone derivatives.

    Reduction Reactions: Products include 1-(cyclopenten-1-yl)benzene.

Scientific Research Applications

1-(Cyclopenten-1-yl)-2-bromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Cyclopenten-1-yl)-2-bromobenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopentene ring can undergo various transformations, contributing to the compound’s reactivity and versatility. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopenten-1-yl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromobenzene: Lacks the cyclopentene ring, limiting its applications in certain synthetic routes.

    Cyclopentene: Lacks the benzene ring, reducing its utility in aromatic substitution reactions.

Uniqueness

1-(Cyclopenten-1-yl)-2-bromobenzene is unique due to the presence of both a bromine atom and a cyclopentene ring, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-2-(cyclopenten-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVIFZVIOKGMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456941
Record name 1-(cyclopenten-1-yl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171512-95-1
Record name 1-(cyclopenten-1-yl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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